molecular formula C22H20FNO3 B11286642 3-(4-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(4-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11286642
M. Wt: 365.4 g/mol
InChI Key: KMUBNSNPVKKWBE-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound with a unique structure that includes a fluorobenzyl group and a hexahydrobenzochromenooxazin ring system

Properties

Molecular Formula

C22H20FNO3

Molecular Weight

365.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C22H20FNO3/c23-15-7-5-14(6-8-15)11-24-12-19-20(26-13-24)10-9-17-16-3-1-2-4-18(16)22(25)27-21(17)19/h5-10H,1-4,11-13H2

InChI Key

KMUBNSNPVKKWBE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)CC5=CC=C(C=C5)F)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorobenzyl precursor and subject it to a series of reactions, including cyclization and ring closure, to form the desired hexahydrobenzochromenooxazin structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Oxidation

  • Mechanism : Involves the addition of oxygen or removal of hydrogen, targeting carbonyl groups or aromatic rings.

  • Conditions : Reagents like potassium permanganate (KMnO₄) under acidic or basic conditions.

  • Products : Oxidized derivatives, such as ketones or quinones, depending on the site of reaction.

Reduction

  • Mechanism : Hydrogenation or nucleophilic addition to carbonyl groups (e.g., oxazinone ring).

  • Conditions : Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd).

  • Products : Reduced derivatives, such as alcohols or amines.

Substitution

  • Mechanism : Replacement of reactive groups (e.g., halogens, nucleophilic sites) with other functional groups.

  • Conditions : Nucleophilic substitution using reagents like sodium azide (NaN₃) or coupling agents (e.g., EDC.HCl/DMAP for amide formation) .

  • Products : Functionalized derivatives (e.g., azo compounds, amides).

Cyclization

  • Mechanism : Intramolecular ring closure, often facilitated by nucleophilic attack (e.g., Thorpe-Ziegler cyclization).

  • Conditions : Basic media (e.g., sodium ethoxide) to deprotonate intermediates .

  • Products : Fused ring systems with enhanced stability or bioactivity.

Substitution Reactions

Substitution reactions are critical for functionalizing the compound. For example, coupling agents like EDC.HCl and DMAP enable amide bond formation, as observed in similar heterocyclic systems . This process involves activating carboxylic acid groups to react with amines or other nucleophiles.

Cyclization Pathways

Cyclization often occurs via nucleophilic attack on electrophilic centers. For instance, the Thorpe-Ziegler reaction involves base-mediated cyclization of α,β-unsaturated carbonyl compounds, leading to fused ring systems . While not directly demonstrated for this compound, analogous structures suggest similar reactivity.

Analytical Techniques

Reactions are typically monitored using:

  • Thin-layer chromatography (TLC) : To track reaction progress and purity.

  • High-performance liquid chromatography (HPLC) : For quantitative analysis.

  • Column chromatography : For purification of intermediates and final products .

Comparison with Analogous Compounds

Compound Reactivity Key Structural Features
3-(2-fluorobenzyl)-...Similar oxidation/reductionFluorobenzyl at position 2
3-benzyl-...Substitution (e.g., alkylation)Absence of fluorine
12-chloro-...Substitution (halogen exchange)Chlorine at position 12

Biological Relevance

Reactions that modulate the compound’s structure (e.g., substitution, cyclization) are particularly relevant for optimizing its interactions with biological targets. For example, functionalizing the oxazinone ring may enhance binding affinity to enzymes or receptors involved in therapeutic pathways .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that compounds with similar structural features exhibit notable anticancer properties. The oxazine ring in 3-(4-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is believed to enhance these pharmacological effects. Research has shown that derivatives of oxazine compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Antimicrobial Properties

The compound's structural characteristics also suggest potential antimicrobial activity. Similar compounds have been documented to possess broad-spectrum antimicrobial effects against bacteria and fungi. The presence of the fluorobenzyl group may further enhance this activity due to its ability to interact favorably with microbial targets.

Synthetic Routes

The synthesis of 3-(4-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step synthetic routes that include cyclization reactions characteristic of chromene and oxazine moieties. Common methods may include:

  • Condensation reactions : These are used to form the oxazine ring.
  • Reduction processes : To modify functional groups for enhanced biological activity.

The synthesis often requires careful control of reaction conditions to optimize yield and purity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The unique combination of the chromene and oxazine structures along with the fluorobenzyl substituent may confer distinct biological activities not observed in similar compounds. For instance:

Compound NameStructure FeaturesNotable Activities
3-(4-fluorophenyl)-2-thioxo-2H-pyrano[2,3-e]benzothiazoleContains thioxo groupAntimicrobial
7-methyl-3-(phenyl)-2H-chromen-2-oneSimilar chromene structureAntioxidant
5-(4-fluorobenzyl)-1H-pyrazoleContains fluorobenzyl groupAnticancer

This table illustrates how variations in structure can lead to different biological activities and highlights the importance of specific functional groups in determining efficacy.

Interaction Studies

Interaction studies are essential for elucidating the pharmacodynamics and pharmacokinetics of 3-(4-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one. These studies may involve:

  • Binding affinity assessments : To determine how well the compound interacts with specific biological targets.
  • Metabolic stability evaluations : To assess how the compound is processed within biological systems.

Such studies will provide insights into optimizing this compound for therapeutic use and understanding its mechanism of action.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties

Biological Activity

3-(4-Fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorobenzyl group and the fused chromeno and oxazine framework suggest various pharmacological applications. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Characteristics

The compound's molecular formula is C21H21F1N5O4C_{21}H_{21}F_{1}N_{5}O_{4} with a molecular weight of 461.87 g/mol. Its intricate structure includes multiple heterocycles which are often associated with enhanced biological properties. The synthesis typically involves multi-step synthetic routes that emphasize the importance of the oxazine ring in contributing to its pharmacological effects .

Anticancer Properties

Preliminary studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance, research involving derivatives of chromene and oxazine has shown promising results against various cancer cell lines. In vitro investigations have demonstrated that these compounds can inhibit cell proliferation in human breast adenocarcinoma (MCF-7) and other tumor cell lines .

Table 1: Anticancer Activity of Similar Compounds

Compound NameStructure FeaturesNotable Activities
3-(4-fluorophenyl)-2-thioxo-2H-pyrano[2,3-e] benzothiazoleContains thioxo groupAnticancer
7-methyl-3-(phenyl)-2H-chromen-2-oneSimilar chromene structureAntioxidant
5-(4-fluorobenzyl)-1H-pyrazoleContains fluorobenzyl groupAnticancer

Antimicrobial Activity

The oxazine ring present in the compound has been linked to antimicrobial properties. Compounds with similar frameworks have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies suggest that modifications to the fluorobenzyl group or the oxazine moiety can significantly influence the pharmacological profile. For example, introducing different substituents on the aromatic ring has been shown to enhance receptor binding affinity and biological efficacy .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study 1 : A series of oxazine derivatives were synthesized and evaluated for their anticancer properties against MCF-7 cells. Results indicated that modifications at specific positions enhanced cytotoxicity significantly.
  • Case Study 2 : A compound structurally similar to 3-(4-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one demonstrated potent antimicrobial activity against Gram-positive bacteria in vitro.

Q & A

Basic: What are the key steps in synthesizing 3-(4-fluorobenzyl)-...oxazin-6-one, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Preparation : Construct the chromeno[8,7-e][1,3]oxazine core via cyclization reactions. For example, a Claisen-Schmidt condensation or microwave-assisted cyclization may be employed to form the fused heterocyclic system .

Substituent Introduction : Introduce the 4-fluorobenzyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) under inert atmosphere, using catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ .

Purification : Optimize yield via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol.
Critical Conditions :

  • Temperature control (e.g., 60–80°C for cyclization).
  • Solvent selection (e.g., DMF for polar intermediates, THF for coupling reactions).
  • Catalytic efficiency (e.g., 2–5 mol% Pd catalyst for cross-coupling) .

Advanced: How do substituents at the benzyl position influence the compound’s pharmacokinetic properties, and what methodologies are used to assess this?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability by reducing CYP450-mediated oxidation. Compare with chloro or methoxy analogs ().
    • Bulkier Groups (e.g., morpholinopropyl) : May improve solubility but reduce blood-brain barrier permeability .
  • Assessment Methodologies :
    • In Vitro ADME : Use Caco-2 cell monolayers for permeability studies; microsomal stability assays (human liver microsomes) to estimate metabolic half-life.
    • HPLC-MS/MS : Quantify plasma protein binding and tissue distribution in rodent models .
    • QSAR Modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioavailability .

Basic: What spectroscopic techniques are essential for confirming the structure and purity of the compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm the chromeno-oxazine core and substituents. For example, the fluorobenzyl group shows distinct aromatic splitting patterns (e.g., doublets at ~7.2–7.4 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and ether (C-O-C at ~1200 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS/ESI-MS) : Verify molecular ion ([M+H]+) and fragmentation patterns. Expect a base peak corresponding to the loss of the fluorobenzyl group .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced: How can researchers design experiments to elucidate the mechanism of action in cancer cell lines?

Methodological Answer:

Target Identification :

  • Molecular Docking : Screen against kinase libraries (e.g., PDB structures of EGFR, BRAF) to predict binding affinities .
  • Pull-Down Assays : Use biotinylated analogs to isolate protein targets from cell lysates, followed by LC-MS/MS identification .

Pathway Analysis :

  • Western Blotting : Quantify apoptosis markers (e.g., cleaved PARP, Bax/Bcl-2 ratio) in treated vs. untreated cells .
  • RNA-Seq : Profile differentially expressed genes to map affected pathways (e.g., PI3K/AKT, MAPK) .

Functional Validation :

  • CRISPR Knockout : Silence predicted targets (e.g., EGFR) to confirm loss of compound efficacy .

Basic: What are the recommended in vitro assays for initial pharmacological screening?

Methodological Answer:

  • Cytotoxicity (MTT Assay) : Test against cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) to determine selectivity indices .
  • Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-Inflammatory Activity : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages via ELISA .

Advanced: What strategies resolve discrepancies in biological activity data across studies of chromeno-oxazine derivatives?

Methodological Answer:

Standardize Assay Conditions :

  • Use identical cell lines/passage numbers, serum concentrations, and incubation times to minimize variability .

Control for Substituent Effects :

  • Compare analogs with identical substituents but varying positions (e.g., 4-fluoro vs. 3-fluoro benzyl) to isolate structural contributions .

Meta-Analysis :

  • Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for publication bias .

Replicate Key Studies :

  • Collaborate with independent labs to validate high-impact findings, ensuring reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.